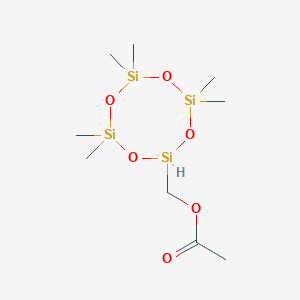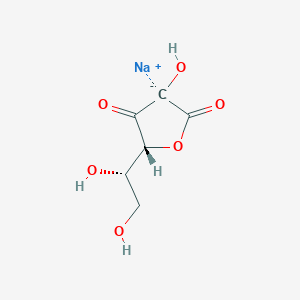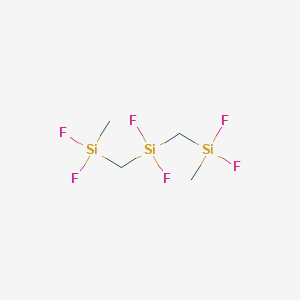
(4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate is a silicon-based compound with a unique structure that includes multiple oxygen and silicon atoms. This compound is known for its stability and versatility, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate typically involves the reaction of hexamethylcyclotrisiloxane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silicon-oxygen compounds.
Reduction: Silicon-hydrogen compounds.
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate is used as a precursor for the synthesis of other silicon-based compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. Its biocompatibility and stability make it suitable for use in medical devices and implants.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the efficacy and stability of pharmaceutical formulations.
Industry
Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.
Mecanismo De Acción
The mechanism of action of (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through silicon-oxygen and silicon-carbon bonds. These interactions can influence the physical and chemical properties of the target molecules, leading to enhanced stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylcyclotrisiloxane: A precursor used in the synthesis of (4,4,6,6,8,8-Hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate.
Octamethylcyclotetrasiloxane: Another silicon-based compound with similar stability and reactivity.
Tetramethylsilane: A simpler silicon compound used as a reference standard in NMR spectroscopy.
Uniqueness
This compound is unique due to its multiple silicon-oxygen and silicon-carbon bonds, which provide exceptional stability and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
(4,4,6,6,8,8-hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O6Si4/c1-9(10)11-8-16-12-17(2,3)14-19(6,7)15-18(4,5)13-16/h16H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQGSKIPHIDLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O6Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B8037933.png)
![3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B8037940.png)










![Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)

